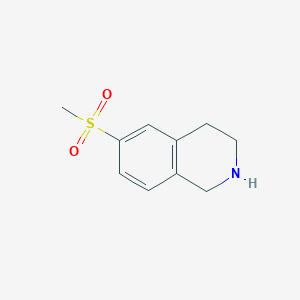
1-(1-Ethyl-3-iodo-1h-pyrazol-4-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-Ethyl-3-iodo-1h-pyrazol-4-yl)ethanone is a chemical compound with the molecular formula C7H9IN2O It is a derivative of pyrazole, a five-membered heterocyclic compound containing three carbon atoms and two nitrogen atoms
Vorbereitungsmethoden
The synthesis of 1-(1-Ethyl-3-iodo-1h-pyrazol-4-yl)ethanone typically involves the iodination of a pyrazole derivative. One common method is the reaction of 1-ethyl-3-methyl-1H-pyrazole with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is carried out under controlled conditions to ensure the selective iodination at the desired position on the pyrazole ring .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
1-(1-Ethyl-3-iodo-1h-pyrazol-4-yl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and thiourea.
Oxidation Reactions: The ethanone group can be oxidized to form carboxylic acids or other oxidized derivatives. Reagents such as potassium permanganate or chromium trioxide are typically used for these reactions.
Reduction Reactions: The compound can undergo reduction reactions to form alcohols or amines. Common reducing agents include lithium aluminum hydride and sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted pyrazole derivatives, while oxidation and reduction reactions can produce corresponding oxidized or reduced products.
Wissenschaftliche Forschungsanwendungen
1-(1-Ethyl-3-iodo-1h-pyrazol-4-yl)ethanone has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it a versatile intermediate in organic synthesis.
Biology: The compound can be used in the development of bioactive molecules, including potential pharmaceuticals. Its pyrazole core is a common motif in many biologically active compounds.
Medicine: Research into the medicinal properties of pyrazole derivatives has shown potential for the development of new drugs, including anti-inflammatory, antimicrobial, and anticancer agents.
Industry: The compound can be used in the production of specialty chemicals and materials, including dyes, pigments, and polymers.
Wirkmechanismus
The mechanism of action of 1-(1-Ethyl-3-iodo-1h-pyrazol-4-yl)ethanone depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes, receptors, and nucleic acids. The pyrazole ring can engage in hydrogen bonding, π-π interactions, and other non-covalent interactions with biological macromolecules, influencing their function and activity.
Vergleich Mit ähnlichen Verbindungen
1-(1-Ethyl-3-iodo-1h-pyrazol-4-yl)ethanone can be compared with other pyrazole derivatives, such as:
1-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)ethanone:
1-(1H-pyrazol-4-yl)ethanone: This simpler derivative lacks the ethyl and iodine substituents, making it less reactive but still useful as a synthetic intermediate.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C7H9IN2O |
|---|---|
Molekulargewicht |
264.06 g/mol |
IUPAC-Name |
1-(1-ethyl-3-iodopyrazol-4-yl)ethanone |
InChI |
InChI=1S/C7H9IN2O/c1-3-10-4-6(5(2)11)7(8)9-10/h4H,3H2,1-2H3 |
InChI-Schlüssel |
VRXSOTRSWXUNKA-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C=C(C(=N1)I)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![4-[(2-Chloro-5-nitrobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13941545.png)



![2-Naphthalenecarboxylic acid, 4-[[(4-methylphenyl)sulfonyl]oxy]-](/img/structure/B13941561.png)




